2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-tert-butylphenyl group at position 3 and an ethyl group at position 6. A sulfanyl (-S-) bridge connects the spiro system to an acetamide moiety, which is further linked to a 3,5-dimethylphenyl group (Figure 1).
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4OS/c1-7-33-14-12-29(13-15-33)31-26(22-8-10-23(11-9-22)28(4,5)6)27(32-29)35-19-25(34)30-24-17-20(2)16-21(3)18-24/h8-11,16-18H,7,12-15,19H2,1-6H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJCRYPLAMBEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazaspirodecane core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Attachment of the sulfanyl group: This can be done through a thiolation reaction using a thiol reagent.
Formation of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazaspirodecane core or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl rings and spiro system. A key comparison is with 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (), which shares the spiro-acetamide scaffold but varies in substituents (Table 1).
Table 1: Structural and Predicted Property Comparison
Key Observations:
The 8-ethyl substituent may enhance membrane permeability over the 8-methyl group due to increased lipophilicity.
Solubility and Polarity :
- The 3,5-dimethylphenyl group (target) contributes to lower aqueous solubility compared to the 2,4-dimethoxyphenyl group (), as methoxy groups engage in hydrogen bonding .
- Bromine’s polarizability in ’s compound may improve crystallographic resolution, aligning with SHELX’s role in small-molecule refinement .
Biological Implications :
- While specific activity data are absent, the target compound’s lipophilicity suggests better blood-brain barrier penetration, whereas ’s analog may exhibit improved solubility for formulation.
Biological Activity
The compound 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure with a triazole moiety and a sulfanyl group, which are known to influence its biological properties. The molecular formula is , and it possesses a molecular weight of approximately 398.57 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, mercapto-substituted 1,2,4-triazoles have been reported to demonstrate chemopreventive effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Given the structural similarities, it is plausible that our compound may exhibit similar properties.
The proposed mechanism involves the modulation of key signaling pathways associated with cancer progression. Compounds containing triazole rings often interact with enzymes involved in cell cycle regulation and apoptosis. For example, studies on related compounds have shown that they can inhibit topoisomerase activity and induce oxidative stress in cancer cells .
Antimicrobial Activity
Additionally, compounds with sulfur-containing groups are frequently evaluated for antimicrobial properties. Research has demonstrated that thioether and thiol groups enhance the antibacterial activity against various pathogens . The presence of the sulfanyl group in our compound may confer similar antimicrobial effects.
Case Studies and Research Findings
Several studies have assessed the biological activity of structurally related compounds:
- Antitumor Activity : A study involving triazole derivatives showed significant inhibition of colon carcinoma cells (HCT-116) with IC50 values as low as 6.2 µM . This suggests that our compound could potentially exhibit comparable antitumor efficacy.
- Antimicrobial Screening : Compounds similar to our target have been screened against standard microbial strains, revealing potent antibacterial effects. For instance, derivatives containing sulfur were found to inhibit both Gram-positive and Gram-negative bacteria effectively .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |
|---|---|---|
| Antitumor | 6.2 | HCT-116 (Colon Carcinoma) |
| Antibacterial | Varies | Various Gram-positive/negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
